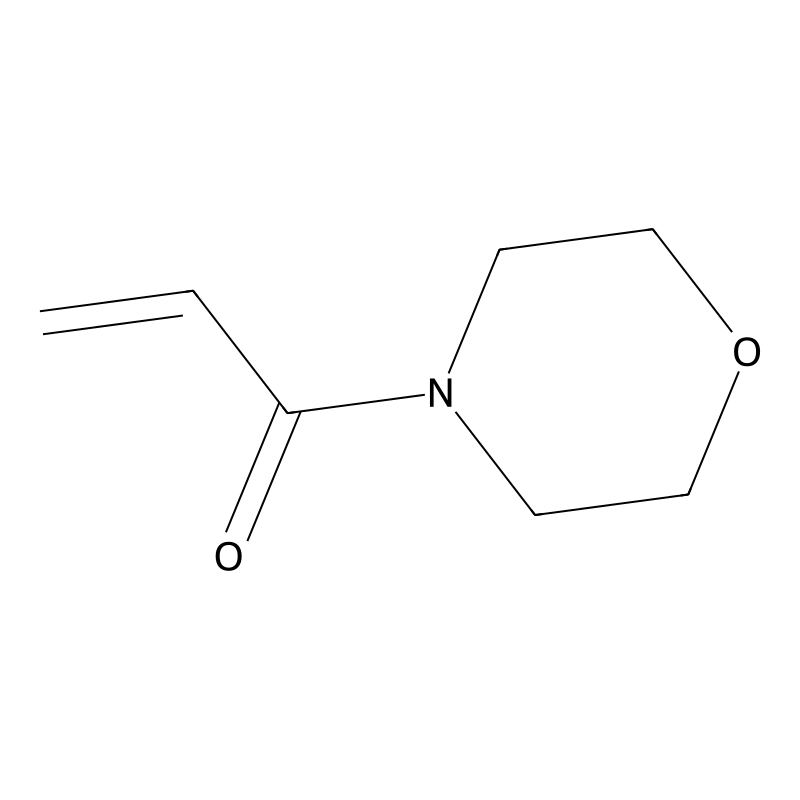

4-Acryloylmorpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Hydrogels and Drug Delivery:

- 4-AcM readily undergoes polymerization to form hydrogels. These hydrogels possess properties like biocompatibility, tunable swelling behavior, and the ability to encapsulate drugs [].

- Research explores incorporating 4-AcM into hydrogels for controlled drug release applications. The cross-linked structure of hydrogels allows for sustained release of the encapsulated drug over time [].

Bioconjugation and Peptide Synthesis:

- 4-AcM serves as a valuable reagent in bioconjugation reactions due to its reactive acrylate group and the presence of a secondary amine. This allows for the attachment of biomolecules like peptides and proteins to various materials [].

- The amine group in 4-AcM can also participate in peptide synthesis reactions, offering researchers a versatile tool for constructing complex peptide sequences [].

Membranes and Separation Technologies:

4-Acryloylmorpholine is an organic compound with the molecular formula and a molecular weight of 141.17 g/mol. It is classified as a morpholine derivative, featuring an acryloyl group attached to the nitrogen atom of the morpholine ring. This compound appears as a clear, colorless liquid at room temperature, with a melting point of approximately -35 °C and a density of 1.122 g/mL at 25 °C . The compound is soluble in various organic solvents such as chloroform, acetone, and alcohol, but has limited solubility in water .

ACMO is considered a mild skin irritant and may cause eye irritation upon contact. It is recommended to handle ACMO with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Data:

- Skin irritation index (primary irritation index - P.I.I.) = 0.5 (low irritation).

Several synthesis methods for 4-acryloylmorpholine have been documented:

- Direct Reaction: A common method involves the reaction of morpholine with acryloyl chloride in an inert atmosphere, typically using anhydrous solvents to avoid hydrolysis .

- Catalytic Methods: Cobalt-catalyzed reactions have been employed to enhance yields and selectivity during the synthesis process .

- Alternative Routes: Other synthetic routes include the use of various catalysts and solvents to optimize conditions for higher purity and yield .

4-Acryloylmorpholine finds applications across multiple industries:

- Adhesives: Utilized in formulating strong adhesives due to its reactive nature.

- Coatings: Employed in UV-curable resins and industrial coatings for enhanced durability.

- Printing Inks: Used in UV printing inks to achieve rapid curing and high-quality finishes.

- Oil Recovery: Functions as a polymer additive in oil recovery processes.

- Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals and other chemical products .

Studies on the interactions involving 4-acryloylmorpholine primarily focus on its reactivity with other chemical species rather than direct biological interactions. Its ability to participate in conjugate additions and reductions makes it valuable for synthesizing complex organic molecules. Furthermore, spectroscopic studies have provided insights into its molecular structure and reactivity patterns, aiding in understanding how it interacts with various reagents .

Several compounds share structural similarities with 4-acryloylmorpholine, which can be compared based on their functional groups and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Acryloylmorpholine | C7H11NO2 | Similar structure; used in similar applications |

| 4-Acrylamido-1-methylpiperidine | C9H14N2O2 | Contains an amido group; used in polymer chemistry |

| N-(1-Adamantyl)acrylamide | C13H17NO | Unique adamantyl group; used in drug design |

| 6-Acrylamido-β-cyclodextrin | C20H33N1O7 | Combines cyclodextrin structure; enhances solubility |

| N-(2-Hydroxyethyl)acrylamide | C6H11NO2 | Hydroxyethyl group enhances hydrophilicity |

The uniqueness of 4-acryloylmorpholine lies in its morpholine ring structure combined with the acryloyl group, providing specific reactivity patterns not found in other similar compounds. This characteristic allows it to be particularly effective in applications requiring both adhesion properties and polymerization capabilities .

4-Acryloylmorpholine (CAS 5117-12-4), a water-soluble acrylamide derivative, was first synthesized through reactions between acryloyl chloride and morpholine in the mid-20th century. Early methods involved low-temperature acylation in solvents like methylene chloride to control exothermic reactions. Industrial production later adopted cracking methods using dioctadecyl amine and acrylic ester to optimize yield.

A pivotal advancement emerged in 2019 with the Chinese patent CN110483442A, which introduced a two-step condensation process using acrylic acid and morpholine with phosphorus pentoxide or acetic anhydride as dehydrating agents. This method achieved yields exceeding 73% and purity above 99%, addressing challenges like acryloyl chloride instability. By 2023, innovations in cobalt-catalyzed conjugate reductions expanded its utility in synthesizing β-aminoamides.

Table 1: Evolution of Synthetic Methods for 4-Acryloylmorpholine

| Method | Key Reagents | Yield (%) | Purity (%) | Year |

|---|---|---|---|---|

| Acylation | Acryloyl chloride, morpholine | 63 | 95 | 1950s |

| Cracking | Dioctadecyl amine, acrylic ester | 85 | 98 | 2000s |

| Condensation (CN110483442A) | Acrylic acid, P₂O₅ | 73.4 | 99.1 | 2019 |

Significance in Polymer Chemistry

4-Acryloylmorpholine’s morpholine ring and acrylate group enable unique hydrophilic-lipophilic balance, making it indispensable in polymer design:

Stimuli-Responsive Copolymers:

- Nitroxide-mediated polymerization (NMP) with 4-acryloylpiperidine yields statistical copolymers with tunable cloud points (11–92°C). These exhibit sharp thermal transitions, ideal for drug delivery.

- RAFT polymerization produces poly(4-acryloylmorpholine)- b-poly(N,N-diethylacrylamide) block copolymers (Mₙ >400 kDa) that self-assemble in tetrahydrofuran, showing upper critical solution temperature behavior.

Functional Additives:

Hydrogels and Nanomaterials:

Table 2: Key Polymer Applications of 4-Acryloylmorpholine

Current Research Landscape

Recent studies focus on three frontiers:

Biomedical Engineering:

Advanced Polymerization Techniques:

Sustainable Materials:

Emerging Trends:

Molecular Structure and Nomenclature

4-Acryloylmorpholine represents a structurally distinct organic compound characterized by the fusion of an acryloyl functional group with a morpholine heterocyclic ring system [1]. The compound possesses the molecular formula C₇H₁₁NO₂ and exhibits a molecular weight of 141.17 grams per mole [2] [3]. The Chemical Abstracts Service registry number for this compound is 5117-12-4, which serves as its primary identification within chemical databases [1] [4].

The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as 1-morpholin-4-ylprop-2-en-1-one [1] [6]. Alternative nomenclature systems provide additional systematic names including 1-(4-morpholinyl)-2-propen-1-one and 2-propen-1-one, 1-(4-morpholinyl)- [6] [8]. The compound is also recognized under various synonyms such as N-acryloylmorpholine, acryloyl morpholine, and morpholine, 4-(1-oxo-2-propenyl)- [1] [3] [6].

The structural representation reveals the presence of a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms, with the acryloyl substituent attached at the nitrogen position [1] [3]. The InChI key for structural identification is XLPJNCYCZORXHG-UHFFFAOYSA-N, while the simplified molecular-input line-entry system representation is C=CC(=O)N1CCOCC1 [4] [7] [8].

Physical Characteristics

Thermophysical Properties

4-Acryloylmorpholine exhibits distinctive thermophysical properties that define its behavior under various temperature conditions. The compound presents as a liquid at ambient temperature with a notably low melting point of -35°C [3] [10] [13]. This characteristic enables the compound to remain in liquid form across a broad temperature range relevant to most practical applications.

The boiling point of 4-acryloylmorpholine has been documented at 158°C under reduced pressure conditions of 50 millimeters of mercury [3] [10] [13]. Under different pressure conditions, alternative boiling point values have been reported, including 165°C at 16 millimeters of mercury [4] [9] and approximately 160°C at 66.7 hectopascals [12].

| Property | Value | Pressure Condition | Source Reference |

|---|---|---|---|

| Melting Point | -35°C | Atmospheric | [3] [10] [13] |

| Boiling Point | 158°C | 50 mmHg | [3] [10] [13] |

| Boiling Point | 165°C | 16 mmHg | [4] [9] |

| Boiling Point | ~160°C | 66.7 hPa | [12] |

The density of 4-acryloylmorpholine at 25°C is consistently reported as 1.122 grams per milliliter [3] [10] [13]. This value remains relatively stable across different measurement conditions, with slight variations documented between 1.115 and 1.123 grams per milliliter at 20°C [12]. The specific gravity values range from 1.12 to 1.122, depending on the reference temperature [4] [9] [12].

Vapor pressure measurements indicate relatively low volatility, with values ranging from 1.03 to 1.64 pascals at temperatures between 25°C and 29.9°C [3] [13]. The flash point, representing the minimum temperature at which vapor can ignite, has been determined to be above 230°F (approximately 110°C) using standard testing methods [3] [13], while alternative measurements report values of 113°C, 127°C, and 129°C under different testing conditions [4] [7] [12].

Optical Properties

The optical characteristics of 4-acryloylmorpholine are primarily defined by its refractive index and light transmission properties. The refractive index at 20°C with respect to sodium D-line illumination ranges from 1.508 to 1.515 [6] [12], with more precise measurements indicating values between 1.5090 and 1.5130 [28]. Additional literature sources report the refractive index as 1.512 at the same reference conditions [10] [13] [23].

The compound exhibits transparency in its pure form, appearing as a colorless to almost colorless liquid under normal conditions [4] [9]. Some commercial preparations may display a slight yellow coloration, typically ranging from colorless to light yellow, which can be attributed to trace impurities or stabilizer additives [3] [13] [15]. The compound demonstrates light sensitivity characteristics, requiring protection from direct illumination during storage and handling [3] [13] [22].

Solution Properties

4-Acryloylmorpholine demonstrates exceptional solubility characteristics in aqueous systems, with water solubility reported as 1000 grams per liter at 20°C [3] [13]. This high water solubility is attributed to the presence of the morpholine ring, which imparts hydrophilic properties to the molecule [3] [11]. The compound maintains miscibility with water across a wide range of concentrations, making it suitable for water-based formulation systems [15] [18].

The partition coefficient (log P) between n-octanol and water has been determined as -0.46 at temperatures between 20.5°C and 21°C [3] [13]. This negative value indicates preferential partitioning into the aqueous phase, consistent with the compound's hydrophilic nature. The predicted pKa value is -1.08 ± 0.20, suggesting limited ionization under typical pH conditions [3] [10] [13].

Solubility extends beyond aqueous systems to include various organic solvents. The compound exhibits solubility in toluene, chloroform, acetone, benzene, and alcohols [4] [9]. This broad solvent compatibility enhances its utility in diverse chemical formulations and reaction systems. The viscosity at 25°C ranges from 10 to 15 centipoise, contributing to its low-viscosity characteristics [15] [18].

| Solvent System | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | 1000 g/L | 20°C | [3] [13] |

| Toluene | Soluble | - | [4] [9] |

| Chloroform | Soluble | - | [4] [9] |

| Acetone | Soluble | - | [4] [9] |

| Benzene | Soluble | - | [4] [9] |

| Alcohols | Soluble | - | [4] [9] |

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of 4-acryloylmorpholine is primarily governed by the presence of the acryloyl functional group, which contains a carbon-carbon double bond conjugated with a carbonyl group [2] [15]. This structural arrangement creates an electrophilic center that readily participates in various chemical reactions, particularly those involving nucleophilic attack and radical polymerization mechanisms [2] [18].

The acryloyl moiety exhibits characteristic reactivity patterns typical of α,β-unsaturated carbonyl compounds [17]. The electron-withdrawing nature of the carbonyl group activates the adjacent vinyl carbon toward nucleophilic addition reactions [17]. This reactivity is enhanced by the morpholine substituent, which can influence the electronic distribution within the molecule through resonance and inductive effects [17].

Polymerization reactions represent a primary mode of reactivity for 4-acryloylmorpholine [2] [15]. The compound functions as a reactive monomer in both free radical and ionic polymerization processes [2] [18]. The presence of the morpholine ring introduces steric considerations that can influence polymerization kinetics and the resulting polymer architecture [15] [16]. The nitrogen atom within the morpholine ring possesses unique chemical activity that can effectively inhibit oxygen-induced polymerization reactions [15].

Cross-linking capabilities arise from the compound's ability to form covalent bonds between polymer chains, creating three-dimensional network structures [2] [18]. This cross-linking functionality enhances the mechanical and thermal properties of resulting polymeric materials [2] [15]. The morpholine moiety contributes hydrophilicity to the molecule, facilitating applications in hydrogel synthesis and biocompatible material development [11] [18].

Stability Considerations

The stability profile of 4-acryloylmorpholine is characterized by several important considerations that influence its storage, handling, and application parameters. The compound demonstrates light sensitivity, requiring protection from direct illumination to prevent photochemical degradation reactions [3] [13] [22]. This photosensitivity necessitates storage in amber-colored containers or environments with limited light exposure.

Chemical stability under recommended storage conditions is generally satisfactory, with the compound remaining stable when maintained at temperatures between 2°C and 8°C [3] [4] [13]. Room temperature storage is possible under appropriate conditions, though cool storage environments are preferred to maximize shelf life [4] [9]. The compound should be protected from exposure to excess heat, which can accelerate degradation processes [22].

Incompatibility with strong oxidizing agents represents a significant stability concern [22]. Contact with oxidizing substances can lead to unwanted chemical reactions that may compromise the integrity of the compound [22]. The potential for hazardous polymerization exists under certain conditions, though this risk is typically managed through the inclusion of polymerization inhibitors in commercial formulations [4] [23].

Commercial preparations frequently incorporate monomethyl ether hydroquinone as a stabilizer at concentrations of approximately 1000 parts per million [4] [23] [28]. This inhibitor system helps prevent premature polymerization during storage and handling [4] [23]. The presence of such stabilizers is essential for maintaining product stability over extended periods.

Thermal decomposition becomes a consideration at elevated temperatures, with decomposition products potentially including carbon monoxide, carbon dioxide, and nitrogen oxides [22]. These decomposition characteristics inform appropriate handling procedures and emergency response protocols for industrial applications.

Analytical Characterization Methods

Spectroscopic Analysis

Spectroscopic characterization of 4-acryloylmorpholine employs multiple analytical techniques to elucidate structural features and confirm compound identity. Fourier transform infrared spectroscopy provides detailed information about functional group characteristics and molecular vibrations [21]. Comprehensive vibrational analysis has revealed characteristic absorption bands that enable identification and purity assessment [21].

Nuclear magnetic resonance spectroscopy offers definitive structural confirmation through detailed analysis of hydrogen and carbon environments within the molecule [19] [21] [26]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the morpholine ring protons appearing as multiplets between 3.51 and 3.73 parts per million, representing the NCH₂CH₂O protons [19] [26]. The acryloyl vinyl protons display distinctive coupling patterns, with the cis-vinyl proton appearing as a doublet of doublets at 5.72 parts per million, the trans-vinyl proton at 6.29 parts per million, and the α-vinyl proton at 6.57 parts per million [19] [26].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework [19] [26]. Characteristic chemical shifts include signals at 41.74 and 45.66 parts per million for the CH₂N carbons, 66.22 parts per million for the CH₂O carbons, 126.64 parts per million for C2, 127.69 parts per million for C3, and 164.92 parts per million for the carbonyl carbon C1 [19] [26].

Mass spectrometry analysis yields molecular ion information and fragmentation patterns that support structural assignments [19] [26]. The molecular ion peak appears at mass-to-charge ratio 141, corresponding to the molecular weight of the compound [19] [26]. Fragmentation patterns provide additional structural confirmation through characteristic loss patterns and fragment ion formation.

Quantum chemical studies have complemented experimental spectroscopic data through theoretical calculations of vibrational frequencies and electronic properties [21]. Density functional theory calculations using various basis sets have been employed to predict spectroscopic parameters and compare with experimental observations [21].

Chromatographic Techniques

Gas chromatography represents the primary chromatographic method for purity analysis and quantitative determination of 4-acryloylmorpholine [4] [7] [28] [30]. Commercial specifications typically require minimum purity levels of 96% to 98% as determined by gas chromatographic analysis [4] [7] [28] [30]. This technique provides excellent separation efficiency and enables detection of impurities and related compounds that may be present in commercial preparations.

Gas chromatographic methods are particularly well-suited for this compound due to its appropriate volatility characteristics and thermal stability under analytical conditions [28] [30]. The technique allows for precise quantification and can detect trace impurities that might affect product performance in various applications. Quality control protocols for commercial production rely heavily on gas chromatographic purity determinations.

High-performance liquid chromatography offers complementary analytical capabilities, particularly for applications requiring analysis under mild conditions or when thermal decomposition is a concern [29]. This technique has been employed in studies investigating related compounds and can provide alternative approaches for purity assessment and stability monitoring.

Chromatographic analysis protocols must account for the presence of polymerization inhibitors in commercial formulations [4] [23] [28]. These stabilizers, typically present at approximately 1000 parts per million concentration, require separate quantification to ensure proper inhibitor levels are maintained throughout the product lifecycle.

Thermal Analysis

Thermal analysis techniques provide critical information about the thermal behavior and stability characteristics of 4-acryloylmorpholine and its derived materials. Thermogravimetric analysis has been extensively employed to investigate thermal decomposition patterns and temperature-dependent mass loss behavior [25]. These studies reveal important information about thermal stability limits and decomposition mechanisms.

Differential scanning calorimetry offers insights into phase transitions, thermal events, and energy changes associated with heating and cooling processes [25] [29]. This technique has been particularly valuable in characterizing copolymers and related materials derived from 4-acryloylmorpholine [25]. Thermal analysis data supports the development of processing parameters and storage recommendations for both the monomer and its polymeric derivatives.

Research investigations have utilized thermogravimetric analysis to determine initial decomposition temperatures, which typically range from 295°C to 358°C depending on the specific conditions and sample preparation methods [25]. Temperature values for 50% mass loss and residue percentages at 500°C provide additional characterization parameters that are useful for comparative studies and quality assessment [25].

The thermal analysis approach enables investigation of thermal stability improvements achieved through copolymerization with other monomers [25]. Studies have demonstrated that thermal stability can be enhanced through appropriate monomer selection and copolymer composition optimization [25]. These findings inform the development of thermally stable materials for high-temperature applications.

Laboratory-scale synthesis of 4-acryloylmorpholine encompasses several well-established methodologies, each offering specific advantages in terms of yield, purity, and operational simplicity. The following subsections detail the primary synthetic approaches employed at the research and development scale.

Acryloyl Chloride-Based Approaches

The reaction between acryloyl chloride and morpholine represents the most widely documented synthetic route for 4-acryloylmorpholine preparation. This methodology involves the nucleophilic acyl substitution mechanism, where morpholine attacks the electrophilic carbonyl carbon of acryloyl chloride [1] [2].

The standard procedure involves the dropwise addition of morpholine solution in anhydrous dichloromethane to acryloyl chloride at temperatures maintained between 0-5°C [1] [2]. The reaction mixture requires stirring for 3-6 hours under inert atmospheric conditions to prevent moisture interference and unwanted side reactions [2]. Following reaction completion, the mixture undergoes filtration to remove precipitated triethylamine hydrochloride, followed by successive washing with water and saturated sodium bicarbonate solution [2].

Purification typically employs column chromatography using silica gel with hexane-ethyl acetate gradient elution systems ranging from 5:1 to 1:1 ratios [2]. This approach consistently delivers yields between 60-90% with purities ranging from 95-98% [1] [2]. The reaction conditions must be carefully controlled to minimize polymerization of the acrylic double bond, necessitating the inclusion of polymerization inhibitors such as hydroquinone or its derivatives [3] [4].

A modified approach reported in the literature employs a 2:1 molar ratio of morpholine to acryloyl chloride, eliminating the need for additional base while maintaining reaction efficiency [1]. This variant reduces reagent costs and simplifies workup procedures, though it may result in slightly lower yields due to incomplete conversion.

The mechanism proceeds through formation of a tetrahedral intermediate, followed by elimination of chloride ion and subsequent deprotonation to yield the final amide product [1] [2]. The reaction exhibits excellent regioselectivity, with no observed N-alkylation products under standard conditions.

Alternative Synthetic Routes

Several alternative synthetic methodologies have been developed to address limitations associated with acryloyl chloride-based approaches, particularly concerning the generation of hydrogen chloride gas and associated corrosion issues [5] [6].

Acrylic Acid Coupling Methods

Direct coupling of acrylic acid with morpholine using carbodiimide coupling agents represents a more environmentally benign approach [7]. The procedure employs N,N'-dicyclohexylcarbodiimide as the coupling agent, facilitating amide bond formation without generation of corrosive byproducts [7]. Reaction conditions typically involve room temperature stirring for 2 hours, delivering yields between 68-92% with excellent purity profiles exceeding 98% [8].

This methodology offers advantages in terms of reduced equipment corrosion and elimination of hydrogen chloride disposal requirements. However, the approach necessitates careful handling of the carbodiimide coupling agent and generates stoichiometric quantities of dicyclohexylurea waste, requiring appropriate disposal protocols.

Acrylic Anhydride Methodology

The use of acrylic anhydride presents an attractive alternative, offering mild reaction conditions and high atom economy [8]. This approach involves mixing morpholine with acrylic anhydride in the presence of polymerization inhibitors and appropriate catalysts, followed by stirring for 2 hours at room temperature [8]. The methodology delivers exceptional yields exceeding 90% with purities greater than 98% [8].

The reaction proceeds without solvent requirements, significantly reducing environmental impact and simplifying workup procedures [8]. Product isolation involves filtration followed by distillation to collect fractions at 65-85°C under 8-12 kPa pressure [8]. This approach represents one of the most efficient laboratory-scale synthetic routes currently available.

Trichloroacetic Anhydride Route

A novel approach utilizing acrylic trichloroacetic anhydride has been reported, offering excellent yields and purities [9]. The methodology involves preparation of the mixed anhydride from acrylic acid and trichloroacetic acid, followed by reaction with morpholine in the presence of acid-binding agents [9]. Reaction conditions require temperatures of 0-5°C with reaction times of 1-4 hours [9].

The approach delivers yields ranging from 79-87% with purities between 98-99% [9]. The methodology employs various acid-binding agents including triethylamine, pyridine, N-methylmorpholine, and inorganic bases such as sodium bicarbonate [9]. Organic solvents including ethyl acetate, acetone, and toluene serve as reaction media [9].

Scalable Production Methods

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process engineering parameters, economic factors, and environmental impact assessments. The following subsections examine scalable methodologies suitable for commercial manufacturing.

Process Engineering Considerations

Industrial synthesis of 4-acryloylmorpholine must address several critical engineering challenges, including heat management, mass transfer optimization, and safety considerations related to handling reactive intermediates [5] [10].

Reactor Design and Configuration

Traditional acryloyl chloride-based processes require specialized reactor configurations capable of handling corrosive hydrogen chloride gas evolution [5]. Glass-lined reactors represent the standard choice for batch operations, though their scalability limitations necessitate consideration of alternative materials for larger production scales [5]. Stainless steel reactors with appropriate corrosion-resistant linings offer improved scalability for continuous processing applications [5].

Temperature control systems must accommodate exothermic reaction profiles while maintaining precise control over reaction temperatures to prevent undesired polymerization [5]. Cooling systems typically employ jacketed reactor designs with glycol or refrigerated brine circulation to maintain temperatures in the 0-5°C range required for acryloyl chloride-based syntheses [5].

Mass Transfer and Mixing Considerations

Effective mixing becomes increasingly challenging at industrial scales, particularly for heterogeneous reaction systems involving solid base precipitation [5]. High-efficiency impeller designs and appropriate power input calculations ensure adequate mixing intensity to maintain reaction uniformity [5]. Computational fluid dynamics modeling assists in optimizing reactor geometry and impeller selection for specific production requirements [5].

For continuous processing applications, plug flow reactor designs offer advantages in terms of temperature control and product consistency [5]. These systems enable precise residence time control and facilitate integration with downstream purification operations [5].

Safety and Environmental Considerations

Industrial implementation requires comprehensive safety assessments addressing handling of reactive chemicals, fire and explosion hazards, and occupational exposure limits [11]. Closed-system operations minimize worker exposure while preventing atmospheric emissions of volatile organic compounds [11]. Automated process controls reduce manual handling requirements and associated safety risks [11].

Environmental considerations encompass waste minimization, energy efficiency optimization, and implementation of appropriate emission control technologies [11]. Scrubber systems for hydrogen chloride capture and neutralization represent essential components for acryloyl chloride-based processes [5].

Purification Strategies

Industrial purification of 4-acryloylmorpholine requires optimization of separation processes to achieve high product purity while maintaining economic viability and environmental compliance.

Distillation Technologies

Vacuum distillation represents the primary purification methodology for 4-acryloylmorpholine, capitalizing on the compound's relatively high boiling point and thermal stability under reduced pressure conditions [5] [3]. Operating pressures typically range from 8-12 kPa, enabling distillation at temperatures of 140-160°C [5] [9]. This temperature range minimizes thermal decomposition while providing adequate driving force for efficient separation [5].

Fractional distillation columns equipped with high-efficiency packing materials optimize separation performance while minimizing energy requirements [5]. Structured packing systems offer advantages in terms of pressure drop and separation efficiency compared to traditional tray-based designs [5]. Column design considerations include appropriate reflux ratios, typically ranging from 2:1 to 5:1 depending on desired purity specifications [5].

Heat integration opportunities exist through implementation of heat exchanger networks, enabling energy recovery from hot distillation products to preheat feed streams [5]. These configurations significantly reduce overall energy consumption while improving process economics [5].

Alternative Separation Technologies

Membrane separation technologies offer potential advantages for specific applications, particularly those requiring high purity products with minimal thermal exposure [5]. Pervaporation membranes demonstrate effectiveness for removing trace impurities and residual solvents while operating at relatively mild conditions [5]. However, membrane fouling and limited throughput rates currently restrict widespread industrial adoption [5].

Supercritical fluid extraction using carbon dioxide presents an environmentally benign alternative for ultra-high purity applications [5]. The methodology enables selective extraction of product while leaving behind high boiling point impurities and stabilizers [5]. Economic considerations currently limit this approach to specialized applications requiring exceptional purity levels [5].

Crystallization and Solid-Liquid Separation

For applications requiring solid-form products, controlled crystallization represents an effective purification strategy [5]. Temperature-controlled crystallization from appropriate solvent systems enables removal of impurities while achieving desired crystal morphology and size distribution [5]. Antisolvent crystallization using water as the antisolvent for organic solutions offers particular advantages in terms of environmental acceptability and ease of solvent recovery [5].

Green Chemistry Approaches

The development of sustainable synthetic methodologies for 4-acryloylmorpholine production aligns with growing industrial emphasis on environmental stewardship and regulatory compliance. Green chemistry principles provide a framework for evaluating and improving synthetic processes [12] [13].

Atom Economy Optimization

Traditional acryloyl chloride-based syntheses suffer from poor atom economy due to stoichiometric hydrogen chloride generation [5] [6]. Alternative approaches utilizing acrylic anhydride or direct acid coupling demonstrate significantly improved atom utilization [8] [7]. The acrylic anhydride methodology achieves theoretical atom economies approaching 100% when acetic acid byproduct finds useful applications [8].

Catalytic approaches offer potential for further atom economy improvements through enabling direct condensation reactions between acrylic acid and morpholine [8]. Current research focuses on developing efficient catalytic systems capable of promoting amide formation while suppressing competing polymerization reactions [8].

Solvent Selection and Minimization

Solvent-free synthetic approaches represent the most environmentally beneficial option when technically feasible [8]. The acrylic anhydride methodology demonstrates successful implementation of solvent-free conditions while maintaining excellent yields and product quality [8]. This approach eliminates solvent-related environmental impact while simplifying purification requirements [8].

When solvents remain necessary, selection criteria emphasize biodegradability, low toxicity, and renewable sourcing [13]. Water-based systems offer particular advantages, though current methodologies require further development to achieve commercial viability [13]. Deep eutectic solvents represent an emerging option for environmentally benign reaction media [13].

Energy Efficiency Considerations

Ambient temperature synthetic routes minimize energy consumption compared to processes requiring extreme temperatures [8] [13]. The room temperature acrylic anhydride approach exemplifies this principle, avoiding energy-intensive cooling or heating requirements [8]. Process intensification through microreactor technologies enables efficient heat and mass transfer while reducing overall energy consumption [13].

Heat integration strategies facilitate energy recovery from exothermic reactions to drive endothermic purification processes [13]. Combined heat and power systems offer additional opportunities for improving overall energy efficiency in integrated manufacturing facilities [13].

Renewable Feedstock Integration

Future developments in 4-acryloylmorpholine synthesis increasingly emphasize utilization of renewable feedstocks [14] [13]. Bio-based acrylic acid derived from renewable resources offers potential for reducing dependence on petrochemical feedstocks [13]. Similarly, morpholine synthesis from renewable sources enables complete integration of sustainable starting materials [13].

Life cycle assessment methodologies facilitate quantitative evaluation of environmental benefits associated with renewable feedstock utilization [13]. These assessments encompass carbon footprint reduction, resource depletion minimization, and overall environmental impact optimization [13].

Stabilization Technologies

The prevention of premature polymerization during synthesis, storage, and handling of 4-acryloylmorpholine requires implementation of effective stabilization systems. Understanding stabilizer mechanisms and optimization enables reliable process operation and product quality maintenance.

Monomethyl Ether Hydroquinone as Inhibitor

Monomethyl ether hydroquinone represents the most widely employed stabilizer for 4-acryloylmorpholine, offering excellent inhibition efficiency and broad compatibility [3] [4] [15] [16]. The compound functions through free radical scavenging mechanisms, terminating polymerization chain reactions before significant polymer formation occurs [16].

Mechanism of Action

The stabilization mechanism involves hydrogen atom abstraction from the phenolic hydroxyl group, generating a resonance-stabilized phenoxy radical [16]. This radical species exhibits insufficient reactivity to initiate polymerization while effectively terminating growing polymer chains [16]. The methoxy substituent enhances stabilizer solubility in organic media while maintaining inhibition effectiveness [16].

Kinetic studies demonstrate that single MEHQ molecules can terminate multiple polymer chains, providing excellent stabilization efficiency at relatively low concentrations [16]. The stabilizer operates effectively at concentrations of 1000 ppm, providing adequate protection for extended storage periods while minimizing impact on subsequent polymerization reactions [3] [4] [15].

Optimization of Concentration Levels

Stabilizer concentration optimization requires balancing polymerization inhibition effectiveness against potential interference with desired polymerization reactions [16]. Concentrations of 1000 ppm represent standard practice for commercial 4-acryloylmorpholine products, providing robust protection across anticipated storage and handling conditions [3] [4] [15].

Lower concentrations of 200-500 ppm may suffice for short-term storage applications or when products undergo immediate use [16]. However, these reduced levels require careful evaluation of storage conditions and shelf-life limitations [16]. Higher concentrations approaching 2000 ppm offer enhanced protection for extended storage periods or challenging environmental conditions [16].

Temperature Stability Considerations

MEHQ exhibits excellent thermal stability up to temperatures of 130°C, enabling effective stabilization across typical processing and storage temperature ranges [15] [16]. At elevated temperatures, stabilizer consumption rates increase, potentially requiring supplementation for extended high-temperature exposure [16].

The stabilizer demonstrates pH-independent performance across neutral to mildly acidic conditions, providing reliable protection in various formulation environments [16]. However, strongly alkaline conditions may promote stabilizer degradation, necessitating consideration of alternative stabilization systems [16].

Removal and Purification Considerations

MEHQ removal during purification processes typically employs distillation techniques, capitalizing on the significant boiling point difference between stabilizer and product [3] [16]. The stabilizer's relatively low volatility enables effective separation through careful control of distillation parameters [16].

Alternative removal approaches include alkali washing, where the phenolic stabilizer forms water-soluble salts enabling aqueous extraction [17]. This methodology offers advantages for processes requiring complete stabilizer removal without thermal exposure [17].

Alternative Stabilizers

While MEHQ represents the predominant stabilizer choice, alternative systems offer specific advantages for particular applications or when enhanced performance characteristics are required [17] [18].

Hydroquinone-Based Systems

Unsubstituted hydroquinone provides effective polymerization inhibition through similar free radical scavenging mechanisms as MEHQ [17]. The compound offers slightly higher reactivity toward polymer radicals, potentially providing enhanced protection at lower concentrations [17]. However, reduced solubility in organic media and higher volatility limit its applicability in certain formulations [17].

Hydroquinone concentrations typically range from 500-1000 ppm for effective stabilization [17]. The stabilizer exhibits thermal stability up to 120°C, slightly lower than MEHQ but adequate for most processing applications [17]. Removal employs alkali washing techniques, facilitating easy separation through water-soluble salt formation [17].

Butylated Hydroxytoluene Systems

Butylated hydroxytoluene functions as an antioxidant stabilizer, preventing oxidative initiation of polymerization reactions [17] [18]. The compound demonstrates excellent thermal stability up to 150°C, offering advantages for high-temperature processing applications [17]. Concentrations of 200-500 ppm provide adequate protection for most applications [17].

BHT removal typically requires distillation techniques due to the compound's chemical inertness toward alkali washing procedures [17]. The stabilizer's relatively high volatility facilitates separation during vacuum distillation operations [17].

Phenothiazine-Based Systems

Phenothiazine operates through electron donor mechanisms, providing effective inhibition at concentrations of 50-200 ppm [17]. The compound offers particular advantages for applications requiring minimal stabilizer residues while maintaining adequate protection [17]. Thermal stability extends to 140°C, suitable for moderate temperature processing [17].

The stabilizer demonstrates compatibility with various polymerization initiator systems, minimizing interference with subsequent polymerization reactions [17]. Removal employs standard distillation techniques, though the compound's moderate volatility may require careful control of operating parameters [17].

Advanced Stabilizer Systems

4-Hydroxy-TEMPO represents an advanced nitroxide radical stabilizer offering exceptional performance characteristics [17] [18]. The compound functions through stable free radical mechanisms, providing reversible polymerization control rather than permanent termination [17]. Concentrations of 100-500 ppm deliver excellent stabilization while enabling controlled polymerization initiation when desired [17].

The stabilizer exhibits remarkable thermal stability up to 200°C, enabling high-temperature processing applications unavailable with conventional stabilizers [17]. However, removal requires specialized chromatographic techniques due to the compound's chemical stability and low volatility [17].

Synergistic Stabilizer Combinations

Combinations of multiple stabilizers often provide enhanced protection compared to individual compounds [17]. Hydroquinone-diphenylamine combinations demonstrate stabilization effectiveness approximately 300 times greater than either component alone [17]. These synergistic effects enable reduced total stabilizer concentrations while maintaining excellent protection [17].

The mechanism involves complementary radical scavenging pathways, where different stabilizers target distinct stages of the polymerization initiation and propagation processes [17]. Careful optimization of component ratios maximizes synergistic benefits while minimizing costs and purification complexity [17].

Physical Description

XLogP3

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Printing ink manufacturing

2-Propen-1-one, 1-(4-morpholinyl)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.